molecular formula C16H9ClF3N B2601870 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline CAS No. 120314-06-9

2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2601870
CAS No.: 120314-06-9
M. Wt: 307.7
InChI Key: WUAYSZNXKSYNBJ-UHFFFAOYSA-N
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Description

2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline is a chemical compound with the molecular weight of 307.7 .


Synthesis Analysis

The synthesis of similar compounds often involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, 3-fluoroquinolines have been obtained by cyclocondensation of organometallic reagents with 2-(2,2-difluorovinyl)phenyl substituted isonitriles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H9ClF3N/c17-15-9-13 (12-6-1-2-7-14 (12)21-15)10-4-3-5-11 (8-10)16 (18,19)20/h1-9H .


Chemical Reactions Analysis

The chloride in similar compounds can be transformed into intermediates by synthesis with other compounds at certain temperatures, followed by cyclization .


Physical and Chemical Properties Analysis

The melting point of this compound is between 118-120 degrees Celsius .

Scientific Research Applications

Antifungal and Antibacterial Activity

New derivatives of 2-chloro-quinoline have been synthesized, showcasing significant antifungal and antibacterial activity against various strains, highlighting the potential of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline derivatives in developing antimicrobial agents (Kategaonkar et al., 2010).

Photovoltaic Properties and Organic–Inorganic Photodiode Fabrication

Studies on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including a chlorophenyl substituted group, have demonstrated their potential in photodiode fabrication due to their significant photovoltaic response under illumination, which is crucial for developing advanced photovoltaic devices (Zeyada et al., 2016).

Structural and Optical Properties

The structural and optical properties of certain quinoline derivatives have been thoroughly investigated, revealing that these compounds possess unique optical characteristics, making them suitable for various applications in materials science and photonics (Zeyada et al., 2016).

Synthesis and Chemical Behavior with Nucleophilic Reagents

Research on 2-Chloro-3-(2″-Thienoylmethyl) Quinoxaline has provided insights into its chemical behavior towards nucleophilic reagents, opening avenues for the development of new chemical reactions and potentially novel compounds for further scientific exploration (El‐Deen & Mahmoud, 2000).

Anticancer Potential

Exploratory studies on quinoline derivatives have indicated their potential in anticancer applications. The synthesis of novel compounds and their evaluation against various cancer cell lines underscore the importance of quinoline structures in medicinal chemistry and oncology research (Othman et al., 2019).

Safety and Hazards

The safety data sheet for similar compounds suggests that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye damage, and specific target organ toxicity . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Properties

IUPAC Name

2-chloro-4-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N/c17-15-9-13(12-6-1-2-7-14(12)21-15)10-4-3-5-11(8-10)16(18,19)20/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAYSZNXKSYNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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